![molecular formula C8H13BrO4 B2691475 2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid CAS No. 914224-26-3](/img/structure/B2691475.png)
2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid
Description
2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid, commonly known as 2-BrOBuA, is an organic compound that is widely used in scientific research. It is a brominated carboxylic acid with a tert-butyl group attached to the alpha carbon atom. This compound has been used in various applications, such as synthesis, drug design, and biochemistry.
Scientific Research Applications
- TBBA serves as a precursor for boronic esters, which are essential building blocks in organic synthesis. Unlike many protocols for functionalizing deboronation of alkyl boronic esters, protodeboronation of TBBA is not well-developed. However, recent research has demonstrated catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the removal of the boron moiety while preserving the valuable functional group.
- TBBA participates in radical chain reactions for the hydrogenation of unactivated alkenes to alkanes. In this process, in situ-generated catechol boronic esters undergo protodeboronation via a radical mechanism. While this method works well for 2° alkyl boronic esters, it is limited to the more expensive catechol derivatives .
- TBBA can be reduced by photoredox catalysts, leading to deboronation. This process involves the less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium for boron ate complex formation. The resulting radical species facilitates the removal of the boron moiety .
- TBBA’s stability, ease of purification, and commercial availability contribute to its prominence in synthetic chemistry. Researchers have used TBBA in the formal total synthesis of natural products like δ-®-coniceine and indolizidine 209B .
- TBBA can be synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange. Improved yield and easy purification make this method advantageous .
- The boron moiety in TBBA can be converted into various functional groups, including oxidations, aminations, halogenations, and C–C bond formations. These transformations expand the synthetic toolbox for organic chemists .
Catalysis and Organic Synthesis
Hydroboration-Deboronation Strategies
Photoredox Catalysis
Synthetic Applications
Halogen Exchange Reactions
Functional Group Transformations
properties
IUPAC Name |
2-bromo-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4H2,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYUSTNSODJZDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269809 | |
Record name | 4-(1,1-Dimethylethyl) 2-bromobutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201269809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(tert-butoxy)-4-oxobutanoic acid | |
CAS RN |
914224-26-3 | |
Record name | 4-(1,1-Dimethylethyl) 2-bromobutanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914224-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,1-Dimethylethyl) 2-bromobutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201269809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-(tert-butoxy)-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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